N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a dimethoxybenzenesulfonamide group, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines .
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cell cycle progression and promoting programmed cell death.
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that this compound might affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the hydroxypropyl group: This step involves the reaction of the benzo[d][1,3]dioxole intermediate with an epoxide, such as propylene oxide, in the presence of a base like sodium hydroxide.
Attachment of the dimethoxybenzenesulfonamide group: This final step can be accomplished by reacting the hydroxypropyl-benzo[d][1,3]dioxole intermediate with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide
- N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-dimethoxybenzenesulfonamide
- N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-dimethoxybenzenesulfonamide
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO7S/c1-18(20,12-4-6-14-16(8-12)26-11-25-14)10-19-27(21,22)17-9-13(23-2)5-7-15(17)24-3/h4-9,19-20H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMULBDVHAHLIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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